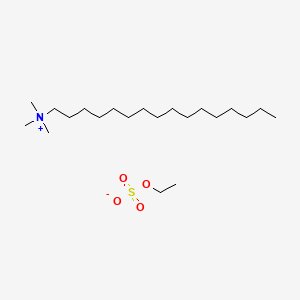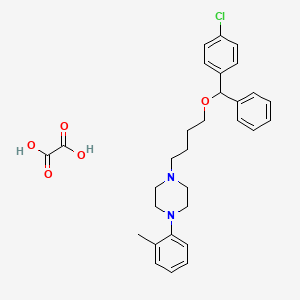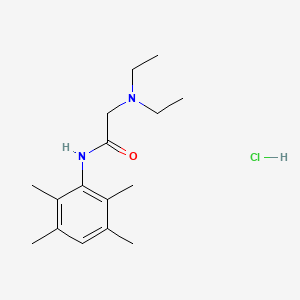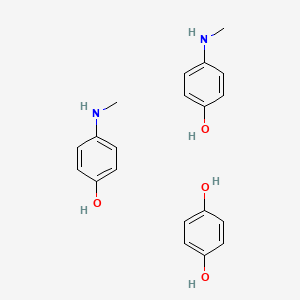
Desaroside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desaroside is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a steroid glycoside, specifically a cardenolide, which is a type of compound known for its biological activity, particularly in the context of cardiac health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desaroside typically involves the glycosylation of a steroidal aglycone with a sugar moiety. This process can be carried out using various glycosyl donors and catalysts to facilitate the reaction. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates, while catalysts such as silver triflate or boron trifluoride etherate are employed to promote the glycosylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of the compound from natural sources, such as plants that produce cardenolides. This extraction process typically includes steps like solvent extraction, purification through chromatography, and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Desaroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the glycosidic linkage or the steroidal backbone, leading to different structural analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.
Aplicaciones Científicas De Investigación
Desaroside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.
Biology: this compound is studied for its effects on cellular processes, particularly in cardiac cells.
Medicine: Due to its cardiotonic properties, this compound is investigated for potential therapeutic applications in treating heart conditions.
Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
Desaroside exerts its effects primarily through the inhibition of the sodium-potassium ATPase pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which enhances cardiac contractility. The molecular targets of this compound include the alpha subunit of the sodium-potassium ATPase pump, and the pathways involved are related to calcium signaling and cardiac muscle contraction.
Comparación Con Compuestos Similares
Similar Compounds
Digitoxin: Another cardenolide with similar cardiotonic properties.
Ouabain: A well-known inhibitor of the sodium-potassium ATPase pump.
Digoxin: A widely used cardiac glycoside with therapeutic applications.
Uniqueness of Desaroside
This compound is unique due to its specific glycosidic linkage and the particular structure of its steroidal aglycone. These structural features contribute to its distinct biological activity and pharmacokinetic properties, making it a valuable compound for research and potential therapeutic use.
Propiedades
Número CAS |
101418-20-6 |
|---|---|
Fórmula molecular |
C30H44O9 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
3-[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H44O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-23(28)21(31)13-29(3)19(8-10-30(20,29)35)16-11-22(32)37-14-16/h11,15,17-20,23-27,33-35H,5-10,12-14H2,1-4H3/t15?,17-,18+,19-,20?,23?,24+,25?,26?,27+,28+,29-,30+/m1/s1 |
Clave InChI |
OFHFAWOWNDPPEH-ACXZCSKNSA-N |
SMILES isomérico |
CC1[C@@H](C(C([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3C(=O)C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(=O)CC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13751571.png)
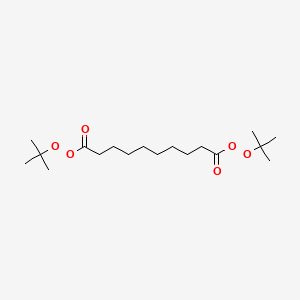
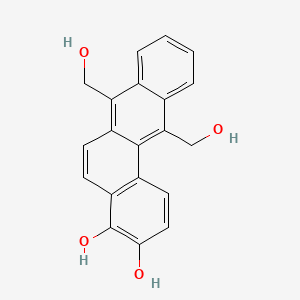
![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
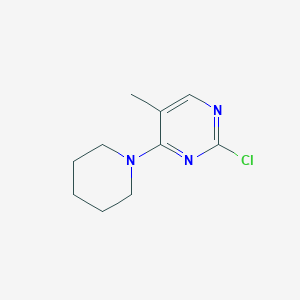
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)

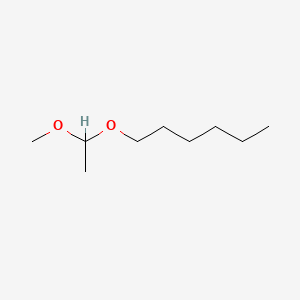
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
